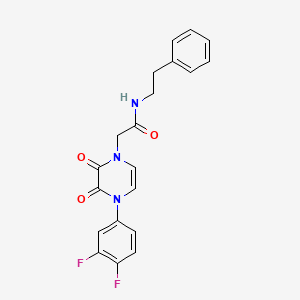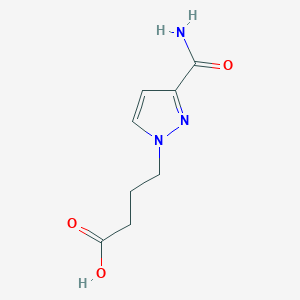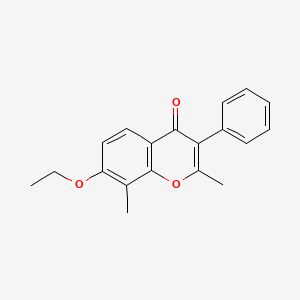
7-ethoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-ethoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one” belongs to the class of organic compounds known as chromenones. Chromenones are compounds containing a chromene (or 2H-1-benzopyran) moiety bearing a ketone group at the 4-position .
Molecular Structure Analysis
The molecular structure of chromenones typically consists of a fused six-membered benzene ring and a five-membered lactone ring . The presence of various substituents like ethoxy, dimethyl, and phenyl groups in “7-ethoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one” would further influence its molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For chromenones, these can include factors such as polarity, solubility, melting point, and boiling point . Specific data for “7-ethoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one” is not available.Wissenschaftliche Forschungsanwendungen
Spectral and Acid-Base Properties
Research on derivatives of 7-hydroxy-2-phenyl-4H-chromen-4-one, including those with substituents like chloro, methoxy, and dimethylamino, reveals significant insights into their spectral and fluorescent properties. These compounds exhibit a wide range of absorption and fluorescence across the visible spectrum, affected greatly by the substituents at position 4'. The study highlights the impact of electron-releasing and electron-withdrawing substituents on the spectral characteristics and excited-state behaviors of these compounds (Serdiuk & Roshal, 2015).
Synthesis and Characterization
Novel synthesis methods have been developed for chromene derivatives, offering insights into their structural and chemical properties. For instance, novel 2-(2-phenylethyl)chromen-4-ones have been isolated from natural sources, elucidated through advanced spectroscopic methods including NMR and MS analyses. These studies contribute to the understanding of chromene chemistry and its potential applications in various fields (Gao et al., 2012).
Apoptosis Induction and Anticancer Potential
Chromene derivatives have shown potential as apoptosis inducers, with specific compounds identified through high-throughput screening assays. These derivatives exhibit the ability to induce nuclear fragmentation, cell cycle arrest, and apoptosis in various human cell lines, highlighting their potential as anticancer agents. The structure-activity relationship (SAR) studies further refine the understanding of these compounds' mechanisms and efficacy (Kemnitzer et al., 2004).
Photochromic Materials and Natural Products Synthesis
Chromene derivatives play a crucial role in the synthesis of photochromic materials and biologically active natural products. For example, chromene chromium carbene complexes have been used to synthesize naphthopyran and naphthopyrandione units, which are integral to photochromic materials. These findings illustrate the utility of chromene derivatives in creating advanced materials with potential applications in technology and medicine (Rawat et al., 2006).
Wirkmechanismus
The mechanism of action of chromenones can vary widely depending on their specific structure and the biological target. Some chromenones have been found to exhibit pharmacological activities, such as anticancer, anti-inflammatory, and antioxidant effects . The mechanism of action of “7-ethoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one” is not known.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-ethoxy-2,8-dimethyl-3-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-4-21-16-11-10-15-18(20)17(14-8-6-5-7-9-14)13(3)22-19(15)12(16)2/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYILHHMVVUVAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((2,4-Dimethylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2892554.png)
![tert-Butyl 2-(2-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2892556.png)
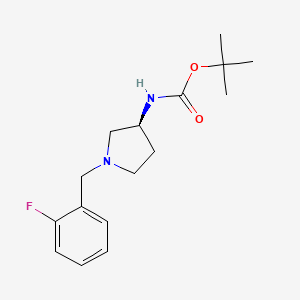
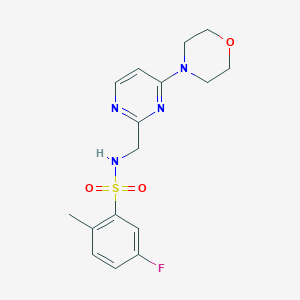
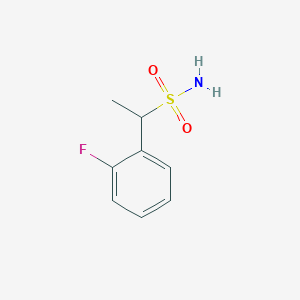
![(2E)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2892561.png)
![N-(2-chlorobenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2892562.png)
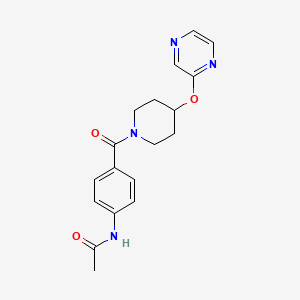
![[4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2892568.png)
![N-[[(1S,2S,4R)-4-(Hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl]acetamide](/img/structure/B2892569.png)
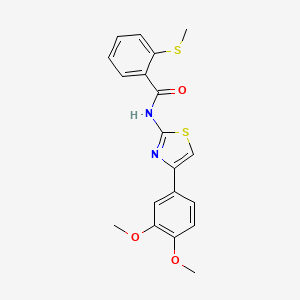
![N-[[4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2892573.png)
